molecular formula C7H12ClO4- B8522303 Glutaric acid monoethyl ester chloride

Glutaric acid monoethyl ester chloride

Cat. No.: B8522303
M. Wt: 195.62 g/mol
InChI Key: PBNLDFDWDJGXBT-UHFFFAOYSA-M
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Description

Glutaric acid monoethyl ester chloride (CAS: 5205-39-0) is an acyl chloride derivative of glutaric acid monoethyl ester, characterized by its reactivity in nucleophilic substitutions. This compound is widely employed as an intermediate in organic synthesis, particularly in the preparation of phosphonates and other ester derivatives. For instance, it reacts with triethyl phosphite to form ethyl 5-(diethylphosphono)-5-oxopentanoate, a key precursor in organophosphorus chemistry . Its reactivity is modulated by the electron-withdrawing effect of the chloride group, making it more reactive than its parent monoethyl ester in coupling reactions .

Properties

Molecular Formula

C7H12ClO4-

Molecular Weight

195.62 g/mol

IUPAC Name

5-ethoxy-5-oxopentanoic acid;chloride

InChI

InChI=1S/C7H12O4.ClH/c1-2-11-7(10)5-3-4-6(8)9;/h2-5H2,1H3,(H,8,9);1H/p-1

InChI Key

PBNLDFDWDJGXBT-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)CCCC(=O)O.[Cl-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Esterification : Glutaric acid is partially esterified with ethanol under acidic catalysis (e.g., H2SO4\text{H}_2\text{SO}_4) to yield glutaric acid monoethyl ester. This step avoids di-ester formation by maintaining a stoichiometric ethanol deficit.

  • Chlorination : The monoethyl ester is treated with SOCl2\text{SOCl}_2 at 0–25°C. The reaction proceeds via nucleophilic attack of the carbonyl oxygen on SOCl2\text{SOCl}_2, forming an intermediate oxonium ion that releases SO2\text{SO}_2 and HCl\text{HCl} to yield the acid chloride.

Optimization Insights :

  • Excess SOCl2\text{SOCl}_2 (1.5–2.0 equiv) ensures complete conversion.

  • Anhydrous conditions prevent hydrolysis of the acid chloride.

ParameterOptimal RangeYield (%)Purity (%)
Temperature0–25°C78–85≥95
Reaction Time4–6 hours
SOCl2\text{SOCl}_2 Equiv1.8–2.0

Partial Esterification and Subsequent Chlorination

This two-step approach prioritizes the isolation of monoethyl ester before chlorination, enhancing selectivity.

Stepwise Synthesis

  • Selective Esterification :
    Glutaric acid reacts with ethanol in a 1:1 molar ratio using H2SO4\text{H}_2\text{SO}_4 (2–5 mol%) as a catalyst. The reaction is conducted in toluene under reflux (110°C) for 6–8 hours. Water removal via azeotropic distillation shifts equilibrium toward ester formation.

  • Chlorination :
    The isolated monoethyl ester is dissolved in dichloromethane and treated with SOCl2\text{SOCl}_2 (2.2 equiv) at 0°C. After stirring for 3 hours, the mixture is concentrated under reduced pressure to yield the chloride.

Key Advantages :

  • Avoids di-ester byproducts through controlled ethanol addition.

  • Dichloromethane’s low polarity suppresses side reactions during chlorination.

Anhydride-Based Synthesis

Glutaric anhydride serves as a starting material to bypass selectivity challenges in esterification.

Methodology

  • Ring-Opening Esterification :
    Glutaric anhydride reacts with ethanol (1.1 equiv) in tetrahydrofuran (THF) at 25°C. Triethylamine (1.0 equiv) neutralizes the liberated carboxylic acid, driving the reaction to completion.

  • Chlorination :
    The resulting monoethyl ester is treated with oxalyl chloride (Cl2CO\text{Cl}_2\text{CO})_2 in the presence of catalytic DMF\text{DMF} (0.1 equiv). The reaction is exothermic and requires cooling to –10°C.

Critical Observations :

  • THF’s high solubility for both anhydride and ethanol ensures homogeneity.

  • Oxalyl chloride offers milder conditions than SOCl2\text{SOCl}_2, reducing side reactions.

ParameterOptimal RangeYield (%)Purity (%)
Temperature–10°C to 25°C82–88≥97
Reaction Time2–3 hours
DMF\text{DMF} Loading0.05–0.1 equiv

Comparative Analysis of Preparation Methods

Efficiency and Scalability

  • Direct Chlorination : Suitable for lab-scale synthesis but struggles with di-ester formation at scale.

  • Partial Esterification : Offers higher selectivity, making it preferred for industrial applications.

  • Anhydride Route : Provides excellent purity but involves costlier reagents (e.g., oxalyl chloride).

Cost and Environmental Impact

  • SOCl2\text{SOCl}_2-based methods generate SO2\text{SO}_2 and \text{HCl, requiring scrubbing systems.

  • Oxalyl chloride produces less corrosive byproducts (CO\text{CO}, CO2\text{CO}_2), aligning with green chemistry principles.

Challenges and Optimization Strategies

Common Issues

  • Di-Ester Formation : Mitigated by strict stoichiometric control and using bulky solvents (e.g., toluene) to slow ethanol diffusion.

  • Acid Chloride Hydrolysis : Additives like molecular sieves or Na2SO4\text{Na}_2\text{SO}_4 maintain anhydrous conditions.

Catalytic Innovations

  • Enzymatic Esterification : Lipases (e.g., Candida antarctica) enable esterification at 40°C with >90% selectivity, reducing energy costs.

  • Microwave Assistance : Reduces chlorination time from hours to minutes by enhancing SOCl2\text{SOCl}_2 activation.

Industrial-Scale Production Considerations

Process Design

  • Continuous Flow Systems : Minimize thermal degradation and improve mixing during chlorination.

  • In-Line Analytics : FTIR and HPLC monitor ester/acid chloride ratios in real time .

Chemical Reactions Analysis

Glutaric acid monoethyl ester chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form glutaric acid.

    Reduction: Reduction reactions can convert it into 5-ethoxy-5-hydroxypentanoic acid.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia .

Scientific Research Applications

Glutaric acid monoethyl ester chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Glutaric acid monoethyl ester chloride involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of glutaric acid and ethanol. These products can then participate in various metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Glutaric acid monoethyl ester chloride is compared below with its structural analogs, including glutaric acid monomethyl ester chloride and benzyl glutarate acid chloride.

Compound CAS Number Molecular Formula Density (g/cm³) Boiling Point (°C) Key Reactivity Notes
This compound 5205-39-0 C₇H₁₁ClO₃ N/A N/A Forms cyclic complexes with FeCl₃
Glutaric acid monomethyl ester chloride 67852-85-1 C₆H₉ClO₃ 1.179 224 Used in chiral synthesis via enzymatic routes
Benzyl glutarate acid chloride 67852-85-1 C₁₂H₁₁ClO₃ N/A N/A Precursor for bioactive esters

Notes:

  • The methyl analog exhibits higher density (1.179 g/cm³) and boiling point (224°C) compared to the ethyl derivative, likely due to reduced steric hindrance and stronger intermolecular forces .
  • Benzyl derivatives are favored in pharmaceutical synthesis due to the stability of the benzyl group under acidic conditions .

Stability and Handling

  • This compound is moisture-sensitive, requiring anhydrous conditions for storage. In contrast, the methyl analog is stable at −20°C in aqueous solutions when purified with Na₂HPO₄ .

Research Findings and Industrial Relevance

  • Pharmaceutical Applications: The methyl derivative’s chiral monoacid intermediate (generated via α-chymotrypsin hydrolysis) is pivotal in synthesizing nitrile-functionalized pharmaceuticals .
  • Material Science: The ethyl ester chloride’s interaction with FeCl₃ highlights its utility in catalytic systems for selective esterification, a process less efficient with bulkier analogs like suberic acid derivatives .
  • Limitations: High gluconate byproduct formation in cofactor-recycling systems using the ethyl derivative remains a challenge, necessitating process optimization .

Q & A

Q. What synthetic routes are commonly employed for the preparation of glutaric acid monoethyl ester chloride, and what are their key mechanistic considerations?

The compound is synthesized via esterification of glutaric acid followed by chlorination. A typical method involves reacting glutaric acid monoethyl ester with thionyl chloride (SOCl₂) under reflux in anhydrous toluene. The reaction proceeds through nucleophilic acyl substitution, where the hydroxyl group is replaced by chlorine. Critical parameters include temperature control (60–80°C), stoichiometric excess of SOCl₂ (1.2–1.5 equivalents), and inert atmosphere to prevent hydrolysis. Post-synthesis, excess SOCl₂ is quenched with cold sodium bicarbonate .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H NMR (CDCl₃): Peaks at δ 4.1–4.3 ppm (ester -CH₂O), δ 2.4–2.6 ppm (glutaryl -CH₂-), and δ 1.2–1.4 ppm (ester -CH₃).
  • IR Spectroscopy: Absorptions at ~1770 cm⁻¹ (C=O stretch of acid chloride) and ~1740 cm⁻¹ (ester C=O).
  • Mass Spectrometry: Molecular ion peak at m/z ≈ 178.6 (C₇H₁₁ClO₃). Cross-referencing with databases like NIST ensures accuracy .

Q. What purification methods are recommended for this compound?

Fractional distillation under reduced pressure (bp 158–160°C) is preferred for high purity (>95%). Recrystallization from hexane minimizes losses but requires solvent optimization to avoid co-precipitation. Post-purification analysis via GC-MS or HPLC is critical .

Q. What safety precautions are critical during handling?

Use PPE (nitrile gloves, goggles) and work in a fume hood. Neutralize spills with sodium bicarbonate. Analogous acid chlorides (e.g., acetyl chloride) are corrosive; follow GHS Category 1B guidelines for skin protection .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

Strategies include:

  • Gradual SOCl₂ addition to manage exothermicity.
  • Catalytic DMF to enhance chlorination efficiency.
  • Real-time monitoring via TLC with UV visualization. Comparative studies show anhydrous conditions reduce hydrolysis byproducts .

Q. How should researchers address discrepancies in reported NMR data?

Potential solutions:

  • Verify solvent effects (e.g., deuterated CDCl₃ vs. DMSO-d₆).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Cross-validate with computational predictions (DFT) of chemical shifts .

Q. What strategies elucidate the reaction mechanism in nucleophilic acyl substitutions?

Q. How can conflicting stability reports under storage conditions be resolved?

Conduct systematic stability studies:

  • Accelerated testing (40°C/75% RH for 6 months) with periodic HPLC.
  • Quantify degradation products (e.g., hydrolyzed glutaric acid).
  • Standardize protocols (storage at -20°C under argon) and validate using Karl Fischer titration for moisture content .

Methodological Notes

  • Data Presentation: Follow guidelines for reproducibility: detail solvent grades, instrument calibration, and statistical analyses (e.g., error bars in kinetic plots) .
  • Contradiction Analysis: Use control experiments to isolate variables (e.g., humidity, light) and computational modeling to reconcile mechanistic disagreements .

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